molecular formula C15H11NO2S2 B3156175 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid CAS No. 82145-84-4

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

Cat. No.: B3156175
CAS No.: 82145-84-4
M. Wt: 301.4 g/mol
InChI Key: XAZGUJUGDDLSEK-UHFFFAOYSA-N
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Description

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid is an organic compound with the molecular formula C15H11NO2S2 It is characterized by the presence of a benzothiazole ring attached to a benzoic acid moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which enhances the yield and reduces reaction time . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzothiazole derivatives.

    Substitution: Functionalized benzothiazole compounds with various substituents.

Scientific Research Applications

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
  • 3-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
  • 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid derivatives with different substituents on the benzothiazole ring

Uniqueness

This compound is unique due to its specific thioether linkage between the benzothiazole and benzoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)11-7-5-10(6-8-11)9-19-15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGUJUGDDLSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
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4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
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4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

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